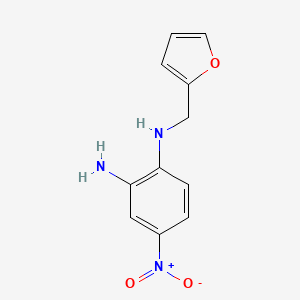
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one
概要
説明
“1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one” is an organic compound. It is primarily used in the field of organic synthesis. It can serve as an intermediate for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes .
Synthesis Analysis
The synthesis of “1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one” can be achieved through a reaction of acetophenone with chloromethanesulfonyl chloride under alkaline conditions .Molecular Structure Analysis
The molecular formula of “1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one” is C10H11ClO3S . The compound contains a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one group .Physical And Chemical Properties Analysis
“1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one” appears as a white crystal or powder. It has a molecular weight of 246.71 g/mol. The compound has a predicted density of 1.301±0.06 g/cm3 and a predicted boiling point of 418.7±45.0 °C .科学的研究の応用
Synthesis of Novel Compounds :
- A study described the synthesis of new 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones using a one-pot, four-component reaction of 1-(phenylsulfinyl)- or 1-(4-chlorophenylsulfinyl)propan-2-one, showcasing its utility in creating new chemical structures (Devi & Perumal, 2007).
Chemical Analysis and Structural Elucidation :
- Research on the crystal structures and Hirshfeld surface studies of chalcone derivatives, including compounds similar to 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one, highlights its relevance in chemical analysis and structural studies (Salian et al., 2018).
Biological and Pharmaceutical Research :
- The compound's derivatives have been studied for antimicrobial and antiradical activities, indicating its potential in pharmaceutical applications (Čižmáriková et al., 2020).
- Additionally, a study on the docking, synthesis, crystal structure, and bioassay of tetrazole derivatives, including those with 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one, contributes to understanding its interaction with biological systems (Al-Hourani et al., 2020).
Enzymatic Synthesis and Biocatalysis :
- Research exploring the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, with high enantioselectivity, demonstrates the compound's role in enzymatic synthesis (Choi et al., 2010).
Catalysis in Organic Synthesis :
- The compound has been used in the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids, showing its utility in catalysis for organic synthesis (Kim et al., 2014).
特性
IUPAC Name |
1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFMNLEFLOTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728047 | |
| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one | |
CAS RN |
593960-75-9 | |
| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


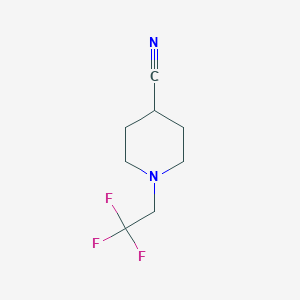
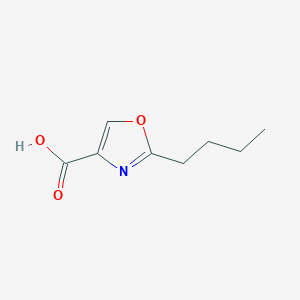
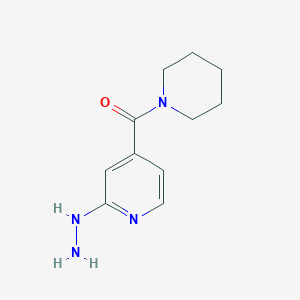
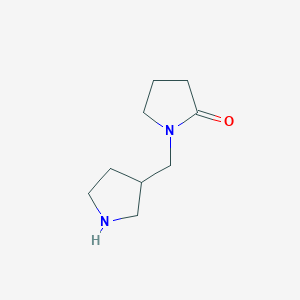
![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
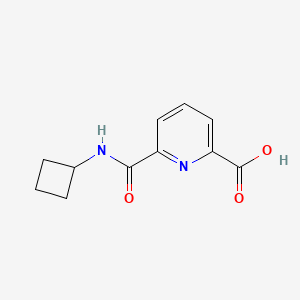
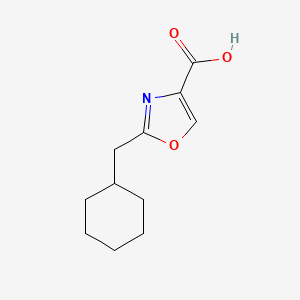
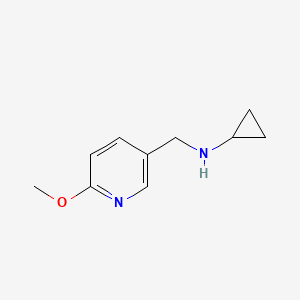

![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)
![2-Chloro-3-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1399487.png)
